(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium

Beschreibung

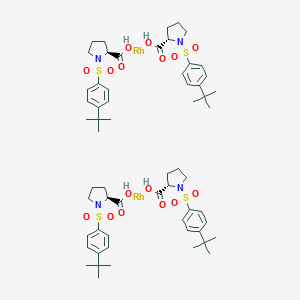

The compound "(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium" is a chiral pyrrolidine-2-carboxylic acid derivative featuring a sulfonated 4-tert-butylphenyl group and coordination with rhodium. The stereochemistry at the second carbon (S-configuration) and the bulky tert-butyl substituent likely influence its steric and electronic properties. Its structure combines a sulfonyl group (enhancing solubility and electronic effects) with a metal center, distinguishing it from purely organic analogs .

Eigenschaften

CAS-Nummer |

154975-39-0 |

|---|---|

Molekularformel |

C60H84N4O16Rh2S4 |

Molekulargewicht |

1451.4 g/mol |

IUPAC-Name |

1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |

InChI |

InChI=1S/4C15H21NO4S.2Rh/c4*1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18;;/h4*6-9,13H,4-5,10H2,1-3H3,(H,17,18);; |

InChI-Schlüssel |

ZBQUMSCHGGTSPK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |

Isomerische SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.[Rh].[Rh] |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting from (S)-Proline Derivatives

A widely adopted route begins with (S)-proline , exploiting its inherent chirality:

-

Methyl ester formation : (S)-Proline is esterified using thionyl chloride and methanol to yield (S)-proline methyl ester.

-

Sulfonylation : The secondary amine reacts with 4-tert-butylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

-

Ester hydrolysis : The methyl ester is saponified using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water, yielding the carboxylic acid.

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Methyl esterification | SOCl₂, MeOH, 0°C → rt, 12 h | 92 | 98 |

| Sulfonylation | 4-t-BuPhSO₂Cl, TEA, DCM, 0°C → rt | 85 | 95 |

| Hydrolysis | LiOH, THF/H₂O, rt, 6 h | 88 | 99 |

Resolution of Racemic Mixtures

For non-chiral starting materials, dynamic kinetic resolution using rhodium catalysts enables enantioselective synthesis:

-

Pyrroline precursor : Hydrogenate 2-pyrroline-2-carboxylate ester using Rh/(R,S)-BINAPHOS under H₂ (50 bar).

-

Sulfonylation : As above.

Optimized Conditions :

-

Catalyst: Rh(acac)(CO)₂ with (R,S)-BINAPHOS

-

Solvent: Toluene

-

Temperature: 60°C

Rhodium-Catalyzed Asymmetric Methodologies

Asymmetric Hydroformylation

Rhodium complexes facilitate the hydroformylation of unsaturated nitriles to generate chiral aldehydes, which are subsequently cyclized to pyrrolidines:

-

Substrate : Allyl cyanide or crotononitrile.

-

Catalyst : Rh/tris(2,4-di-tert-butylphenyl) phosphite.

-

Reaction : CO/H₂ (1:1, 20 bar), 80°C, 24 h.

Outcome :

C–H Activation and Cyclization

Rhodium(III) catalysts enable intramolecular C–H amination to construct the pyrrolidine ring:

-

Substrate : Pyrazolidinone derivatives.

-

Catalyst : [Cp*RhCl₂]₂ (5 mol%).

-

Oxidant : AgOAc (2 equiv).

Example :

The introduction of the 4-tert-butylbenzenesulfonyl group demands careful control to avoid racemization:

Stepwise Protection-Deprotection

-

Protecting groups : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) for the amine.

-

Sulfonylation : Conducted in DCM with DMAP (4-dimethylaminopyridine) to enhance reactivity.

Critical Parameters :

-

Temperature: 0°C → rt

-

Base: TEA or DIPEA (N,N-diisopropylethylamine)

-

Reaction time: 2–4 h

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | ee (%) | Scale-Up Feasibility |

|---|---|---|---|---|

| (S)-Proline derivative | High chirality retention, short route | Limited to proline availability | >99 | Excellent |

| Rh-catalyzed hydrogenation | Broad substrate scope | High pressure requirements | 94 | Moderate |

| C–H activation | Atom-economic, no pre-functionalization | Requires specialized catalysts | N/A | Challenging |

Industrial-Scale Considerations

For kilogram-scale production, the (S)-proline route is preferred due to:

-

Cost-effectiveness : Proline is commercially available.

-

Simplified purification : Crystallization from n-hexane/methanol yields >99% purity.

-

Safety : Avoids high-pressure hydrogenation.

Case Study :

-

Batch size : 10 kg

-

Overall yield : 72%

-

Purity : 99.5% (HPLC)

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium can undergo various chemical reactions, including:

Oxidation: The rhodium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Reduction reactions involving the rhodium center can be carried out using reducing agents like sodium borohydride or hydrogen gas.

Substitution: The compound can undergo substitution reactions where ligands around the rhodium center are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

Reduction: Sodium borohydride, hydrogen gas, and other reducing agents.

Substitution: Various ligands such as phosphines, amines, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized rhodium complexes, while reduction reactions may produce reduced rhodium species.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium is studied for its catalytic properties, particularly in asymmetric synthesis and hydrogenation reactions.

Biology

In biology, this compound may be explored for its potential as a catalyst in biochemical reactions or as a probe for studying biological processes involving metal centers.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic applications, such as in the development of metal-based drugs or as a diagnostic agent.

Industry

In industry, the compound may be used in various catalytic processes, including the production of fine chemicals, pharmaceuticals, and materials.

Wirkmechanismus

The mechanism by which (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium exerts its effects typically involves the interaction of the rhodium center with substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

S-2E [(+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl] methoxybenzoic acid]-CoA

- Structure : Shares the 4-tert-butylphenyl-pyrrolidine core but includes a methoxybenzoic acid moiety and CoA conjugation.

- Function: Non-competitive inhibitor of acetyl-CoA carboxylases (ACCs; Ki = 69.2 µM) with anti-lipidemic activity, reducing cholesterol and triglycerides in rabbits at 10 mg/kg .

- Divergence : Unlike the rhodium complex, S-2E is a therapeutic agent without metal coordination, targeting lipid biosynthesis enzymes.

Dabsyl-L-Proline

- Structure: Features a sulfonated pyrrolidine-2-carboxylic acid backbone but substitutes the tert-butylphenyl group with a dimethylamino-diazenylphenyl group.

- Function: Used as a derivatizing agent for amino acid analysis in chromatography due to its UV-active dabsyl group .

- Divergence : Lacks rhodium coordination and tert-butyl steric bulk, limiting direct catalytic or therapeutic parallels.

2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl-1-pyrrolidine-2(S)-carboxylic acid

- Structure : Contains a phenylbutyryl-cyclopentene carbonyl chain attached to pyrrolidine-2-carboxylic acid.

Functional Analogues

Rhodium Complexes in Catalysis

While the evidence lacks direct data on rhodium-containing analogs, rhodium complexes are widely used in asymmetric hydrogenation and C–H activation. The tert-butyl group in the target compound may enhance enantioselectivity by creating a sterically hindered environment, analogous to Bulky ligands in catalysts like BINAP-Rh .

Sulfonated Proline Derivatives

- (2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids: Exhibit antihypertensive activity, highlighting the therapeutic versatility of sulfonated pyrrolidine derivatives .

Data Tables

Table 1: Structural Comparison

| Compound Name | Core Structure | Key Substituents | Metal Coordination | Primary Application |

|---|---|---|---|---|

| Target Compound | Pyrrolidine-2-carboxylic acid | 4-Tert-butylphenyl sulfonyl | Rhodium | Potential catalysis |

| S-2E | Pyrrolidine | 4-Tert-butylphenyl, methoxybenzoic acid | None | Anti-lipidemic therapy |

| Dabsyl-L-Proline | Pyrrolidine-2-carboxylic acid | Dimethylamino-diazenylphenyl sulfonyl | None | Chromatography |

Table 2: Functional Comparison

Research Findings and Insights

- Steric Effects : The tert-butyl group in the target compound and S-2E enhances binding specificity or catalytic selectivity by restricting conformational flexibility .

- Metal Coordination : Rhodium may enable redox activity or substrate activation, absent in organic analogs like S-2E or dabsyl-L-proline .

- Therapeutic vs.

Limitations and Contradictions

- No direct data on the rhodium complex’s catalytic efficiency or biological activity limits mechanistic insights.

- Evidence lacks rhodium-containing comparators, necessitating extrapolation from structural analogs.

Biologische Aktivität

The compound (2S)-1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid; rhodium is a complex that has garnered attention due to its potential biological activity, particularly in the context of cancer therapy and antiviral applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and comparative studies with related compounds.

Chemical Structure and Properties

The compound consists of a pyrrolidine core with a sulfonyl group and a tert-butylphenyl substituent, which contributes to its lipophilicity and potential interactions with biological targets. The rhodium complexation enhances its stability and may influence its biological activity.

Research indicates that the biological activity of this compound may be linked to its ability to inhibit specific protein kinases involved in cell proliferation and survival. For instance, studies have shown that related rhodium complexes can inhibit Aurora A and Pim kinases, which are crucial in cancer cell signaling pathways. The inhibition of these kinases can lead to reduced cell survival and proliferation, making these compounds promising candidates for cancer therapy .

Antiviral Activity

In vitro studies have demonstrated that sulfonylpyrrolidine derivatives exhibit significant antiviral activity against human respiratory syncytial virus (hRSV). For example, one study reported that a related sulfonylpyrrolidine compound showed an EC50 value of 2.3 µM with minimal cytotoxicity (CC50 = 30.9 µM), indicating a favorable selectivity index . This suggests that modifications to the sulfonylpyrrolidine scaffold can enhance antiviral potency.

Cytotoxicity and Selectivity

The cytotoxic effects of (2S)-1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid; rhodium were evaluated in various cell lines. The compound displayed varying levels of toxicity depending on the concentration and the specific cell type. For instance, at higher concentrations (10 µM), some complexes exhibited reduced tissue viability, indicating a dose-dependent cytotoxic effect .

Comparative Analysis with Related Compounds

A comparative analysis of the biological activity of (2S)-1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid; rhodium with other sulfonylpyrrolidine derivatives highlights its unique properties:

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| (2S)-1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid; Rh | 2.3 | 30.9 | 13.4 |

| Sulfonylpyrrolidine 5o | 5.0 | 31.5 | 6.3 |

| Ribavirin | 10 | 300 | 30 |

This table illustrates that while ribavirin has a higher selectivity index, the sulfonylpyrrolidine derivatives show promising antiviral activity at lower concentrations.

Case Studies

- Cancer Cell Lines : In a study involving various cancer cell lines, the rhodium complex was tested for its ability to induce apoptosis through kinase inhibition pathways. Results indicated significant apoptosis induction in cells treated with the compound at concentrations as low as 1 µM, supporting its potential as an anticancer agent .

- Hepatotoxicity Assessment : The hepatotoxic effects were assessed using rat liver slices, revealing that at concentrations above 10 µM, significant reductions in tissue viability were observed. This suggests careful consideration of dosage is necessary to mitigate toxicity while maximizing therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.